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Compound of Interest

Compound Name: ZL0420

Cat. No.: B611956 Get Quote

In the landscape of epigenetic modulators, Bromodomain and Extra-Terminal (BET) protein

inhibitors have emerged as a promising class of therapeutics for a range of diseases, from

cancer to cardiovascular conditions. This guide provides a detailed, data-driven comparison of

two notable BET inhibitors: ZL0420 and RVX208 (also known as apabetalone). This document

is intended for researchers, scientists, and drug development professionals, offering an

objective analysis of their respective efficacies supported by experimental data and

methodologies.

Overview and Mechanism of Action
Both ZL0420 and RVX208 exert their effects by targeting the bromodomains of BET proteins,

primarily BRD4. These bromodomains are crucial for recognizing acetylated lysine residues on

histones, a key mechanism in the transcriptional activation of genes. By competitively binding

to these bromodomains, ZL0420 and RVX208 disrupt the interaction between BRD4 and

acetylated chromatin, thereby modulating gene expression.

RVX208 (Apabetalone) is an orally active BET inhibitor that exhibits selectivity for the second

bromodomain (BD2) of BET proteins.[1][2][3] Its primary therapeutic application has been in the

treatment of atherosclerosis.[4][5] The mechanism of action for its anti-atherosclerotic effects is

largely attributed to the upregulation of Apolipoprotein A-I (ApoA-I) synthesis, the main protein

component of high-density lipoprotein (HDL).[4][5] This leads to increased HDL cholesterol

(HDL-C) levels and enhanced reverse cholesterol transport.[5] RVX208 has undergone

extensive clinical evaluation, including Phase III trials.[6][7]
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ZL0420 is a potent and selective inhibitor of BRD4, demonstrating high affinity for both the first

(BD1) and second (BD2) bromodomains.[8][9] Preclinical studies have highlighted its

significant efficacy in mitigating airway inflammation, suggesting its potential as a therapeutic

for respiratory diseases.[8][10] Research indicates that ZL0420 is more potent and selective

than RVX208 in certain contexts, particularly in inhibiting inflammatory gene expression.[8]

Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of ZL0420 and RVX208

from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities and Inhibitory Concentrations
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Compound Target Assay Type IC50 / Kd Reference

ZL0420 BRD4 BD1 TR-FRET 27 nM (IC50) [8]

BRD4 BD2 TR-FRET 32 nM (IC50) [8]

TLR3-dependent

innate immune

genes (ISG54,

ISG56, IL-8,

Groβ) in hSAECs

Q-RT-PCR
0.49 - 0.86 µM

(IC50)
[8]

RVX208 BRD2 BD1 ITC ~2-3 µM (Kd) [5]

BRD2 BD2 ITC ~5-30 nM (Kd) [5]

BRD3 BD1 ITC
4.06 ± 0.16 μM

(Kd)
[3]

BRD3 BD2 ITC
0.194 ± 0.013

μM (Kd)
[3]

BRD4 BD1 AlphaScreen

Lower affinity (Kd

~4 µM for BRD3-

BD1)

[11]

BRD4 BD2 AlphaScreen

Higher affinity

(Kd ~195 nM for

BRD3-BD2)

[11]

BET tandem

BD1/BD2

constructs

Peptide

Competition

Assay

0.5 - 1.8 µM

(IC50)
[5]

Table 2: In Vivo Efficacy in Animal Models
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Compound Animal Model Disease Model Key Findings Reference

ZL0420 C57BL/6 Mice

Poly(I:C)-induced

acute airway

inflammation

- Almost

completely

blocked the

accumulation of

neutrophils

around airways. -

More effective

than RVX208 at

equivalent doses

in reducing

airway

inflammation.

[8][10]

RVX208
ApoE deficient

mice

Hyperlipidemia-

induced

atherosclerosis

- Showed a

reduction in

atherosclerosis.

[2]

African Green

Monkeys
-

- Increased

serum ApoA-I

and HDL-C

levels.

[12]

Table 3: Summary of Key Clinical Trial Results for RVX208 (Apabetalone)
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Trial Name Phase
Patient
Population

Key Outcomes Reference

ASSERT

(NCT01058018)
II

Statin-treated

patients with

stable coronary

artery disease

- Dose-

dependent,

though not

statistically

significant,

increase in

ApoA-I and HDL.

- Significant

increase in the

mean size of

HDL particles.

[13]

ASSURE

(NCT01067820)
IIb

Patients with

angiographic

coronary disease

and low HDL-C

- No significant

difference in the

change in

percent

atheroma volume

compared to

placebo. - No

greater increase

in ApoA-I or

HDL-C

compared to

placebo.

[14]

BETonMACE

(NCT02586155)
III

Patients with

recent acute

coronary

syndrome, type 2

diabetes, and

low HDL-C

- Did not

significantly

reduce the

primary endpoint

of cardiovascular

death, nonfatal

myocardial

infarction, or

stroke.

[6][15]
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Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways

affected by ZL0420 and RVX208, as well as a typical experimental workflow for evaluating BET

inhibitor activity.
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Caption: ZL0420 inhibits BRD4, blocking TLR3-induced inflammatory gene expression.
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Caption: RVX208 inhibits BRD4, leading to increased ApoA-I production and HDL formation.
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Click to download full resolution via product page

Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

assay.

Experimental Protocols
TR-FRET (Time-Resolved Fluorescence Resonance
Energy Transfer) Assay for BRD4 Binding Affinity
This protocol is a representative method for determining the binding affinity of inhibitors to

BRD4 bromodomains.

Materials:

Purified recombinant BRD4-BD1 or BRD4-BD2 protein.

Biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, and 16).

Test compounds (ZL0420, RVX208) dissolved in DMSO.

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 1 mM DTT.

Europium-labeled anti-GST antibody (or other appropriate tag-specific antibody).

Streptavidin-conjugated Allophycocyanin (APC).

384-well low-volume microplates.

TR-FRET compatible microplate reader.

Procedure:

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration

should be kept below 1%.

Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of the microplate.
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Add 4 µL of BRD4 protein solution (final concentration ~10 nM) to each well and incubate for

15 minutes at room temperature.

Add 4 µL of biotinylated histone H4 peptide solution (final concentration ~100 nM) to each

well.

Prepare the detection reagent mix containing the Europium-labeled antibody and

Streptavidin-APC in assay buffer.

Add 10 µL of the detection reagent mix to each well.

Incubate the plate for 60 minutes at room temperature, protected from light.

Measure the TR-FRET signal by reading the emission at 665 nm and 620 nm after excitation

at 320 nm.

Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the data against the

compound concentration to determine the IC50 value.

In Vivo Murine Model of Acute Airway Inflammation
This protocol describes a method to evaluate the in vivo efficacy of BRD4 inhibitors in a model

of virally-induced airway inflammation.[8]

Animals:

C57BL/6 mice (6-8 weeks old).

Materials:

Polyinosinic:polycytidylic acid (Poly(I:C)), a synthetic analog of viral dsRNA.

ZL0420 or RVX208 formulated for intraperitoneal (i.p.) injection.

Phosphate-buffered saline (PBS).

Procedure:

Administer ZL0420, RVX208 (e.g., 10 mg/kg), or vehicle control via i.p. injection to the mice.
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After a predetermined pre-treatment time (e.g., 1 hour), intranasally instill Poly(I:C) (e.g., 20

µg in 50 µL PBS) or PBS as a control to induce airway inflammation.

At 24 hours post-instillation, euthanize the mice.

Perform bronchoalveolar lavage (BAL) by flushing the lungs with PBS to collect BAL fluid.

Determine the total and differential cell counts in the BAL fluid using a hemocytometer and

cytospin preparations stained with Diff-Quik.

Harvest lung tissue for histological analysis (e.g., H&E staining) to assess inflammatory cell

infiltration and for quantitative real-time PCR (Q-RT-PCR) to measure the expression of

inflammatory genes.

Clinical Trial Protocol Outline for RVX208 (Apabetalone)
- Based on BETonMACE Trial
This provides a general outline of the methodology used in the Phase III BETonMACE clinical

trial.[6][7]

Study Design:

A randomized, double-blind, placebo-controlled, multicenter trial.

Patient Population:

Patients with a recent acute coronary syndrome (within 7-90 days).

Diagnosed with type 2 diabetes mellitus.

Low baseline HDL-C levels.

Intervention:

Patients were randomized in a 1:1 ratio to receive either:

Apabetalone (100 mg orally twice daily).
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Matching placebo.

All patients received standard-of-care therapy, including high-intensity statins.

Primary Outcome:

Time to the first occurrence of a composite of major adverse cardiovascular events (MACE),

typically including cardiovascular death, nonfatal myocardial infarction, and stroke.

Follow-up:

Patients were followed for a median duration of approximately 26.5 months.

Data Analysis:

The primary efficacy analysis was a time-to-event analysis using a Cox proportional hazards

model to compare the risk of MACE between the apabetalone and placebo groups.

Conclusion
ZL0420 and RVX208 are both significant BET inhibitors, but their profiles suggest different

therapeutic niches.

ZL0420 demonstrates high potency in inhibiting both BRD4 bromodomains and shows

considerable promise in preclinical models of inflammatory diseases, particularly airway

inflammation. Its superior potency in in vitro and in vivo inflammation models compared to

RVX208 suggests it may be a strong candidate for further development in this area.

RVX208 (Apabetalone), with its selectivity for BD2 and oral bioavailability, has been extensively

studied in the context of cardiovascular disease. While it has shown a consistent ability to raise

ApoA-I and HDL-C levels, large-scale Phase III clinical trials have not demonstrated a

statistically significant reduction in major adverse cardiovascular events in the studied high-risk

patient population.

For researchers in the field, the choice between these inhibitors will depend on the specific

biological question and therapeutic application. ZL0420 appears to be a more potent tool for

investigating the role of pan-BRD4 inhibition in inflammatory processes, while the extensive

clinical data for RVX208 provides valuable insights into the long-term effects and therapeutic
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potential of a BD2-selective BET inhibitor in a cardiovascular setting. Further research is

warranted to fully elucidate the therapeutic potential of both compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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